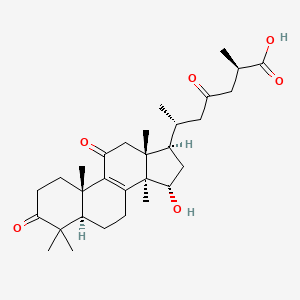

Ganolucidic acid A

Description

Properties

IUPAC Name |

6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22,24,34H,8-15H2,1-7H3,(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXBNTYHQXKSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98665-21-5 | |

| Record name | Ganolucidic acid A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98665-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganolucidic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ganolucidic Acid A: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma lucidum, a mushroom revered in traditional medicine for centuries, is a rich source of bioactive compounds. Among these, the lanostane-type triterpenoids, particularly the ganoderic and ganolucidic acids, have garnered significant scientific attention for their therapeutic potential. Ganolucidic acid A, a prominent member of this family, has been the subject of extensive research due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Ganoderma lucidum, offering detailed experimental protocols, quantitative data, and insights into its molecular interactions.

First isolated in the 1980s, this compound is a tetracyclic triterpenoid (B12794562) that contributes to the characteristic bitter taste of Ganoderma lucidum.[1] Its discovery has paved the way for numerous studies investigating its biological effects, which include anti-cancer, anti-inflammatory, and hepatoprotective properties.[2][3] The complex structure of this compound and its presence in a complex mixture of related compounds in the mushroom necessitate sophisticated extraction and purification techniques to obtain the pure compound for research and potential therapeutic development.

This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, providing the necessary technical details to isolate, identify, and study this compound.

Experimental Protocols

Preparation of Ganoderma lucidum Fruiting Bodies

The initial step in the isolation of this compound involves the preparation of the raw fungal material to maximize the efficiency of subsequent extraction steps.

Methodology:

-

Drying: The fresh fruiting bodies of Ganoderma lucidum are dried to a constant weight to remove moisture. This is typically achieved by placing the mushrooms in a drying oven at a temperature of 60-70°C for approximately 24 hours.[4][5]

-

Pulverization: The dried fruiting bodies are then ground into a fine powder. An ultra-fine pulverizer is often used to achieve a particle size of 60-100 mesh.[4][6] This increases the surface area of the material, facilitating more efficient solvent extraction.

-

Storage: The resulting powder should be stored in a cool, dry place in an airtight container to prevent degradation of the bioactive compounds.

Extraction of Crude this compound

The extraction process is designed to selectively remove the triterpenoid fraction, which includes this compound, from the powdered mushroom.

Methodology:

-

Solvent Extraction: The powdered Ganoderma lucidum is subjected to solvent extraction, most commonly with ethanol (B145695). A typical procedure involves soaking the powder in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v) at 60°C for 2 hours.[5] Some protocols suggest using an 80% ethanol-water solution and repeating the extraction three times, with each extraction lasting 5 hours at 60°C.[7]

-

Filtration and Concentration: The extract is filtered to remove the solid mushroom residue. The filtrates are then combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[4] This step removes the ethanol, yielding a crude extract enriched with ganoderic and ganolucidic acids.

Purification of this compound

A multi-step purification process is necessary to isolate this compound from the complex crude extract. This typically involves a combination of liquid-liquid partitioning and column chromatography.

Methodology:

-

Acid-Base Partitioning:

-

The crude extract is dissolved in water.

-

A 5% (w/v) solution of sodium bicarbonate (NaHCO₃) is added to the aqueous solution and stirred.[7] This converts the acidic triterpenoids, including this compound, into their water-soluble salt forms.

-

The solution is filtered, and the pH of the filtrate is adjusted to 2 with the addition of an acid (e.g., HCl).[7] This protonates the carboxyl groups of the ganolucidic acids, making them less water-soluble.

-

The acidified solution is then extracted with a non-polar solvent, such as chloroform (B151607), typically at a 1:5 volume ratio (aqueous:chloroform).[7] The this compound will partition into the organic layer.

-

The chloroform layer is collected and concentrated under reduced pressure.

-

-

Silica (B1680970) Gel Column Chromatography:

-

The concentrated chloroform extract is subjected to silica gel column chromatography. The column is typically packed with 200-300 mesh silica gel.[7]

-

The sample is loaded onto the column, and elution is performed using a gradient of chloroform and acetone.[1] A common gradient starts with 100% chloroform and gradually increases the proportion of acetone.[1]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Sephadex LH-20 Gel Column Chromatography:

-

The fractions containing the crude this compound from the silica gel column are pooled, concentrated, and further purified using a Sephadex LH-20 column.[7]

-

Elution is carried out with a 51% methanol-water solution.[7]

-

The fractions containing the purified this compound are collected and concentrated to dryness. This step can yield this compound with a purity of over 85%.[7]

-

-

Recrystallization:

-

For obtaining highly pure this compound (>97.5%), a final recrystallization step is performed.[7]

-

The purified compound is dissolved in a minimal amount of methanol (B129727) and allowed to recrystallize, often at low temperatures (e.g., 4°C).[7]

-

The resulting crystals are collected by filtration.

-

Data Presentation

Quantitative Data on this compound Isolation

| Parameter | Value | Reference |

| Purity after Sephadex LH-20 Chromatography | > 85% | [7] |

| Purity after Recrystallization | > 97.5% | [7] |

| Total Yield | 35% (of this compound in the drug) | [7] |

| Concentration in G. lucidum fruiting bodies | 0.8502 to 0.9241 mg/100 mg | [8] |

High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | C18 reversed-phase | [1] |

| Mobile Phase | Acetonitrile / 0.1% aqueous Acetic Acid (gradient) | [1] |

| Flow Rate | 1.0 mL/min | [1] |

| Detection Wavelength | 254 nm | [8] |

| Column Temperature | 30°C | [1] |

Structural Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and correlation signals in 2D NMR experiments (e.g., COSY, HMQC, HMBC) provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments provide further confirmation of the structure.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. One of the well-studied mechanisms involves the inhibition of the JAK2/STAT3 pathway, which is often aberrantly activated in cancer cells, promoting proliferation and survival.

Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. The methodologies for its isolation and purification, while multi-stepped, are well-established and can yield a highly pure compound for research purposes. The continued investigation into its mechanisms of action, particularly its modulation of critical cellular signaling pathways, will be crucial in unlocking its full potential for the development of novel therapeutics. This guide provides a foundational framework for researchers to embark on or advance their studies of this fascinating molecule from Ganoderma lucidum.

References

- 1. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

- 8. CN102532231A - Method for efficiently preparing ganoderic acid A from ganoderma lucidum fruiting body - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ganolucidic Acid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganolucidic acid A is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. As a member of the pharmacologically significant ganoderic acids, it has garnered interest for its potential therapeutic properties, including antiviral activity. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are presented to aid in its identification and characterization. Furthermore, this guide outlines a general experimental protocol for its isolation and purification from natural sources and discusses its known mechanism of action as an inhibitor of HIV-1 protease, illustrated through a detailed signaling pathway diagram.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid characterized by a lanostane (B1242432) skeleton. Its chemical formula is C30H44O6, with a molecular weight of 500.67 g/mol .[1] The systematic IUPAC name for this compound is (15α)-15-hydroxy-3,11,23-trioxo-Lanost-8-en-26-oic acid.[2] The structure features a lanostane core with carbonyl groups at positions C-3, C-11, and C-23, a hydroxyl group at C-15 in the α-configuration, and a carboxylic acid moiety on the side chain. The presence of these functional groups contributes to its polarity and potential for various biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C30H44O6 | [1] |

| Molecular Weight | 500.67 g/mol | [1] |

| IUPAC Name | (15α)-15-hydroxy-3,11,23-trioxo-Lanost-8-en-26-oic acid | [2] |

| CAS Number | 98665-21-5 | [2] |

| Appearance | White, amorphous powder | |

| Solubility | Soluble in methanol, ethanol, chloroform, and other organic solvents. |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The lanostane skeleton possesses multiple chiral centers, leading to a complex three-dimensional structure. The IUPAC name specifies the stereochemistry at the C-15 position as α, indicating that the hydroxyl group is oriented below the plane of the ring system. The complete stereochemical configuration of the lanostane core is consistent with other naturally occurring triterpenoids from Ganoderma species.

Below is a diagram illustrating the workflow for the structural elucidation of this compound.

References

Physical and chemical properties of Ganolucidic acid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganolucidic acid A, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in the scientific and pharmaceutical communities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, characterization, and the evaluation of its biological activities. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

This compound is a tetracyclic triterpenoid characterized by a lanostane (B1242432) skeleton.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₄₄O₆ | [2] |

| Molecular Weight | 500.67 g/mol | [3] |

| CAS Number | 98665-21-5 | [2] |

| Appearance | Powder | [4] |

| Solubility | ||

| Water | Insoluble | [3][5] |

| DMSO | 100 mg/mL (193.54 mM) | [3] |

| Ethanol (B145695) | 100 mg/mL | [3] |

| Chloroform (B151607) | Soluble | [4] |

| Dichloromethane | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

| Acetone | Soluble | [4] |

| Melting Point | Not explicitly available in the searched literature. | |

| Optical Rotation | Not explicitly available in the searched literature. |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR spectra for this compound were not found in the search results, the literature indicates that NMR is a standard method for the characterization of ganoderic acids.[4][6][7][8][9][10][11][12] The analysis of related compounds suggests that the spectra would reveal characteristic signals for a triterpenoid structure, including multiple methyl singlets and signals corresponding to olefinic and oxygenated carbons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify functional groups present in this compound. The spectra of ganoderic acids typically show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).[4][13][14]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum provides insights into the molecule's structure.[6][15][16][17]

Mass Spectrum Fragmentation of this compound:

A representative mass spectrum of this compound reveals a molecular ion peak and characteristic fragment ions resulting from the cleavage of the lanostane skeleton.[16] The fragmentation pattern is instrumental in confirming the identity of the compound.[16]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Ganoderma lucidum

The following protocol is a synthesized method based on common practices for extracting triterpenoids from Ganoderma lucidum.

Materials:

-

Dried and powdered fruiting bodies of Ganoderma lucidum

-

95% Ethanol

-

Chloroform

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Silica (B1680970) gel (for column chromatography)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: Macerate the powdered Ganoderma lucidum with 95% ethanol at room temperature. Repeat the extraction multiple times to ensure maximum yield.

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Extraction:

-

Suspend the crude extract in water and add a 5% (w/v) solution of NaHCO₃ to basify the mixture.

-

Filter the solution to remove neutral and basic compounds.

-

Acidify the filtrate to a pH of 2 using HCl.

-

Extract the acidified solution with chloroform multiple times.

-

-

Silica Gel Chromatography:

-

Concentrate the chloroform layer under reduced pressure.

-

Subject the concentrated extract to silica gel column chromatography.

-

Elute the column with a suitable solvent system (e.g., a gradient of chloroform and methanol) to separate this compound from other compounds.

-

-

Recrystallization:

-

Collect the fractions containing this compound and concentrate them.

-

Recrystallize the obtained solid from methanol to yield pure this compound.

-

Workflow for Isolation and Purification of this compound:

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using the following broth microdilution method.

Materials:

-

This compound

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Perform a serial two-fold dilution of this compound in the broth in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.[18][19][20][21]

Western Blot Analysis for JAK-STAT3 Signaling Pathway

This protocol details the investigation of this compound's effect on the JAK-STAT3 signaling pathway.[22][23][24][25][26]

Materials:

-

Cancer cell line (e.g., HepG2)

-

This compound

-

Cell lysis buffer

-

Primary antibodies (anti-JAK2, anti-p-JAK2, anti-STAT3, anti-p-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescence detection system

Procedure:

-

Cell Treatment: Treat the cancer cells with varying concentrations of this compound for a specified time.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescence system. The intensity of the bands corresponding to the phosphorylated proteins (p-JAK2 and p-STAT3) will indicate the inhibitory effect of this compound.

Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction

This protocol is designed to assess the effect of this compound on the interaction between p53 and MDM2.[27][28][29][30][31]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

This compound

-

Co-IP lysis buffer

-

Antibody against p53 or MDM2

-

Protein A/G agarose (B213101) beads

-

Western blot reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and then lyse them with Co-IP lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody specific to either p53 or MDM2 to form antibody-protein complexes.

-

Add Protein A/G agarose beads to pull down the antibody-protein complexes.

-

-

Elution and Western Blotting:

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using antibodies against both p53 and MDM2 to determine if the interaction is disrupted by this compound.

-

HIV-1 Protease Activity Assay

The inhibitory effect of this compound on HIV-1 protease can be evaluated using a fluorometric assay.[32][33][34][35]

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 protease substrate

-

This compound

-

Assay buffer

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Assay Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the HIV-1 protease and the different concentrations of this compound.

-

Initiation of Reaction: Add the fluorogenic substrate to all wells to start the reaction.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. A decrease in the rate of fluorescence increase in the presence of this compound indicates inhibition of the enzyme.

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cancer progression and inflammation.

Inhibition of the JAK-STAT3 Signaling Pathway

This compound inhibits the Janus kinase (JAK) - Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in cancer cells, promoting proliferation and survival.[3][23][24]

Modulation of the p53-MDM2 Pathway

This compound may regulate the p53-MDM2 pathway, a critical axis in cancer development. By potentially disrupting the interaction between the tumor suppressor p53 and its negative regulator MDM2, this compound could lead to the activation of p53 and subsequent tumor cell apoptosis.

Conclusion

This compound is a promising natural product with well-defined physical and chemical characteristics and a range of biological activities. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Continued investigation into its mechanisms of action and in vivo efficacy is warranted to fully explore its clinical potential.

References

- 1. ganolucidic acid D | C30H44O6 | CID 122201289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB013970) - FooDB [foodb.ca]

- 3. selleckchem.com [selleckchem.com]

- 4. [Studies on the ganoderic acid, a new constituents from the fruiting body of Ganoderma lucidum (Fr.) Karst] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jfda-online.com [jfda-online.com]

- 13. Mid-Infrared Spectroscopic Study of Cultivating Medicinal Fungi Ganoderma: Composition, Development, and Strain Variability of Basidiocarps - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. apec.org [apec.org]

- 19. mdpi.com [mdpi.com]

- 20. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biodiamed.gr [biodiamed.gr]

- 22. Ganoderma lucidum put forth anti-tumor activity against PC-3 prostate cancer cells via inhibition of Jak-1/STAT-3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. e-century.us [e-century.us]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. assaygenie.com [assaygenie.com]

- 28. researchgate.net [researchgate.net]

- 29. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 30. documents.thermofisher.com [documents.thermofisher.com]

- 31. Interaction of p53 with cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. abcam.cn [abcam.cn]

- 33. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]

- 35. Anti-HIV-1 and anti-HIV-1-protease substances from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganolucidic Acid A: A Technical Guide on its Mechanism of Action in Cancer Cells

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ganolucidic acid A (GA-A), a prominent lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its multifaceted anti-tumor activities.[1][2] This technical document provides a comprehensive overview of the molecular mechanisms through which GA-A exerts its effects on cancer cells. It details the compound's role in inducing apoptosis, mediating cell cycle arrest, and inhibiting metastasis through the modulation of critical signaling pathways, including JAK/STAT3, PI3K/Akt, and NF-κB. This guide consolidates quantitative data, outlines key experimental methodologies, and presents visual diagrams of core pathways to serve as a resource for oncology research and drug development.

Core Anti-Cancer Mechanisms of this compound

GA-A employs a multi-pronged strategy to suppress cancer progression, targeting fundamental cellular processes required for tumor growth and dissemination.

Induction of Apoptosis

GA-A is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[3][4] The primary mechanism involves the intrinsic, mitochondria-mediated pathway. Treatment with GA-A leads to a dose-dependent increase in the activation of initiator caspase-9 and executioner caspase-3.[1] This activation is preceded by the upregulation of pro-apoptotic proteins such as Bax and BIM, a subsequent loss of mitochondrial membrane potential, and the release of cytochrome c into the cytosol.[1][3] In human leukemia Nalm-6 cells, GA-A was also found to downregulate the expression of oncogenic microRNAs, miR-17-5p and miR-181b, which is correlated with apoptosis induction.[5]

Cell Cycle Arrest

GA-A effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[3] This blockade is achieved by modulating the expression of key cell cycle regulatory proteins. Studies on human hepatocellular carcinoma (HCC) cells demonstrated that GA-A treatment significantly suppresses the expression of Cyclin D1 while increasing the levels of the cyclin-dependent kinase (CDK) inhibitor p21.[3] The upregulation of p21 and downregulation of Cyclin D1 disrupts the formation of active cyclin-CDK complexes, thereby preventing cells from progressing from the G1 to the S phase.[3]

Inhibition of Metastasis and Invasion

GA-A demonstrates significant anti-invasive and anti-metastatic capabilities.[3] In HCC cells, GA-A was shown to suppress both migration and invasion in vitro.[3] The broader family of ganoderic acids is known to inhibit tumor invasion by downregulating the expression of matrix metalloproteinases (MMPs), enzymes crucial for degrading the extracellular matrix.[3] Furthermore, GA-A's anti-invasive effects in breast cancer have been linked to its ability to inhibit the transcription factors activator protein-1 (AP-1) and nuclear factor-κB (NF-κB), which regulate genes involved in metastasis.[3][6]

Modulation of Molecular Signaling Pathways

GA-A's anti-cancer effects are underpinned by its ability to interfere with multiple oncogenic signaling cascades.

Inhibition of the JAK/STAT3 Pathway

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a critical regulator of cancer cell proliferation and survival. GA-A is a potent inhibitor of this pathway.[1][7] It has been shown to significantly suppress both constitutively active and IL-6-induced STAT3 phosphorylation in HepG2 cells.[7] This inhibition is achieved through the suppression of the upstream kinases JAK1 and JAK2.[7][8] By blocking STAT3 phosphorylation, GA-A prevents its dimerization, nuclear translocation, and subsequent transcription of target genes. This inhibition not only contributes to its direct anti-tumor activity but also enhances the chemosensitivity of cancer cells to conventional drugs like cisplatin (B142131).[7]

Inactivation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. GA-A has been shown to inactivate this critical signaling cascade. In human glioblastoma cells, GA-A treatment significantly reduced the phosphorylation levels of Akt, mTOR, and the downstream effector p70S6K.[9] This inhibition leads to decreased proliferation, migration, and invasion, while simultaneously promoting apoptosis and autophagy.[9] Similar inhibitory effects on the PI3K/Akt pathway have been observed in other contexts, indicating it is a key target of GA-A.[10]

Modulation of NF-κB and AP-1 Signaling

NF-κB and AP-1 are transcription factors that play pivotal roles in inflammation, immunity, cell proliferation, and invasion. GA-A has been demonstrated to suppress the growth and invasive behavior of breast cancer cells by inhibiting both NF-κB and AP-1 signaling.[3][6] This inhibition leads to the downregulation of their target genes, including those involved in cell cycle progression (e.g., Cdk4) and invasion (e.g., urokinase-type plasminogen activator, uPA).[6]

Regulation of the p53-MDM2 Axis

While direct evidence for GA-A is still emerging, studies on its derivatives suggest a role in modulating the p53 tumor suppressor pathway. A synthesized amide derivative of GA-A was shown to induce apoptosis by regulating the p53 signaling pathway, potentially by inhibiting the interaction between p53 and its negative regulator, MDM2.[2][11] The derivative (A2) was found to bind to MDM2 with a KD of 1.68 µM, suggesting that it may stabilize p53, leading to apoptosis.[2][11]

Quantitative Bioactivity Data

The anti-cancer efficacy of GA-A has been quantified in various cancer cell lines. The following table summarizes key data points from the literature.

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Duration | Reference |

| Bel7402 | Hepatocellular Carcinoma | Cytotoxicity Assay | IC50 = 7.25 μM | N/A | [1] |

| SGC7901 | Gastric Carcinoma | Cytotoxicity Assay | IC50 = 7.25 μM | N/A | [1] |

| P388 | Murine Leukemia | Cytotoxicity Assay | IC50 = 7.25 μM | N/A | [1] |

| Nalm-6 | Acute Lymphoblastic Leukemia | MTT Assay | IC50 = 140 μg/mL | 48 hours | [5] |

| Various | Lymphoma | MTS Assay | 5, 10, 20, 40 μM (Dose-dependent effect) | 24 hours | [1] |

| HepG2, SMMC7721 | Hepatocellular Carcinoma | CCK-8 Assay | Various concentrations | 24, 48, 72 hours | [3] |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTS/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded at a density of 1 x 10⁴ cells/well in a 96-well flat-bottom plate in 100 μL of appropriate culture medium.[1]

-

Treatment: After allowing cells to adhere (typically overnight), the medium is replaced with fresh medium containing various concentrations of GA-A (e.g., 5, 10, 20, 40 μM) or a vehicle control.[1]

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[3]

-

Detection: A solution such as CellTiter 96 AQueous One Solution (MTS) or Cell Counting Kit-8 (CCK-8) is added to each well.[1][3]

-

Measurement: The plate is incubated for 1-4 hours, and the absorbance is measured at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.

-

Cell Treatment: Cells are cultured and treated with GA-A at the desired concentrations and for the appropriate duration.

-

Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Analysis: Samples are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[5]

Cell Cycle Analysis (Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment & Harvesting: Cells are treated with GA-A and harvested as described for the apoptosis assay.

-

Fixation: Cells are fixed, typically in cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase A to remove RNA.

-

Analysis: The DNA content of individual cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases.[3]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Following treatment with GA-A, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.[10]

-

Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein (e.g., p-STAT3, Cyclin D1, Cleaved Caspase-3).[3] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Conclusion

This compound is a promising natural compound with potent and pleiotropic anti-cancer activities. Its mechanism of action involves the induction of mitochondria-mediated apoptosis, induction of G0/G1 cell cycle arrest, and suppression of cancer cell invasion. These effects are driven by the targeted inhibition of key oncogenic signaling pathways, most notably JAK/STAT3 and PI3K/Akt, as well as the modulation of NF-κB and AP-1. The ability of GA-A to sensitize cancer cells to conventional chemotherapy further highlights its therapeutic potential. Future research should focus on in vivo efficacy in diverse tumor models and the potential for combination therapies to fully exploit its anti-neoplastic properties.

References

- 1. selleckchem.com [selleckchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ganoderic acid A holds promising cytotoxicity on human glioblastoma mediated by incurring apoptosis and autophagy and inactivating PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Ganolucidic Acid A and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganolucidic acid A (GAA), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the biological activities of GAA and its derivatives, with a focus on their anticancer, anti-inflammatory, and antiviral properties. The document summarizes quantitative data, details key experimental protocols, and visualizes complex signaling pathways to facilitate further research and drug development efforts in this promising area of natural product chemistry.

Biological Activities of this compound and Its Derivatives

This compound and its synthetic or naturally occurring derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for therapeutic development. The primary areas of investigation include their effects on cancer, inflammation, and viral infections.

Anticancer Activity

GAA and its derivatives have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1][2] The mechanisms underlying their anticancer activity are multifaceted and often involve the modulation of key signaling pathways that regulate cell growth, apoptosis, and invasion.

One important mechanism is the induction of apoptosis. For instance, certain amide derivatives of GAA have been shown to induce apoptosis in cancer cells by regulating the p53 signaling pathway and potentially inhibiting the interaction between MDM2 and p53.[2] Furthermore, GAA has been observed to arrest the cell cycle at the G0/G1 phase in hepatocellular carcinoma cells.[1]

Table 1: Anticancer Activity of this compound and Its Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| This compound | HeLa (Cervical Cancer) | Cytotoxicity | 20-90 | [3][4] |

| This compound | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 187.6 (24h), 203.5 (48h) | [1] |

| This compound | SMMC7721 (Hepatocellular Carcinoma) | MTT Assay | 158.9 (24h), 139.4 (48h) | [1] |

| GAA Amide Derivative A2 | SJSA-1 (Osteosarcoma) | Proliferation | < 12.5 | [2] |

| GAA Amide Derivative A6 | MCF-7 (Breast Cancer) | Proliferation | ~25 | [2] |

| Ganoderic Acid β | HeLa (Cervical Cancer) | Anti-HIV-1 Protease | 20-90 | [4] |

| Lucidumol B | HeLa (Cervical Cancer) | Anti-HIV-1 Protease | 20-90 | [4] |

| Ganodermanondiol | HeLa (Cervical Cancer) | Anti-HIV-1 Protease | 20-90 | [4] |

| Ganodermanontriol | HeLa (Cervical Cancer) | Anti-HIV-1 Protease | 20-90 | [4] |

Anti-inflammatory Activity

GAA and its derivatives possess potent anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory mediators and modulate signaling pathways critically involved in the inflammatory response. For example, lucidenic acid A has been reported to inhibit inflammation in vitro with an IC50 of 13 µg/mL in a protein denaturation assay.[5] In vivo studies have also demonstrated the anti-inflammatory effects of lucidenic acids in mouse models of skin inflammation.[5]

The anti-inflammatory mechanisms often involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[6][7]

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

| Compound | Model/Assay | Endpoint | IC50/ID50 | Reference |

| Lucidenic acid A | Protein Denaturation Assay | Inhibition of Inflammation | 13 µg/mL | [5] |

| Lucidenic acid A | TPA-induced mouse ear edema | Inhibition of Inflammation | 0.07 mg/ear | [5] |

| Lucidenic acid D2 | TPA-induced mouse ear edema | Inhibition of Inflammation | 0.11 mg/ear | [5] |

| Lucidenic acid E2 | TPA-induced mouse ear edema | Inhibition of Inflammation | 0.11 mg/ear | [5] |

| Lucidenic acid P | TPA-induced mouse ear edema | Inhibition of Inflammation | 0.29 mg/ear | [5] |

| Ganoderma lucidum mycelium extract | Carrageenan-induced paw edema | Inhibition of Inflammation | 56% inhibition at 1000 mg/kg | [8] |

| Ganoderma lucidum mycelium extract | Formalin-induced chronic paw edema | Inhibition of Inflammation | 60% inhibition at 1000 mg/kg | [8] |

Antiviral Activity

Several triterpenoids from Ganoderma lucidum, including this compound, have exhibited promising antiviral activities, particularly against the human immunodeficiency virus (HIV). These compounds have been shown to inhibit HIV-1 protease, a critical enzyme for viral replication.[3][4]

Table 3: Anti-HIV-1 Protease Activity of Triterpenoids from Ganoderma lucidum

| Compound | Assay | IC50 (µM) | Reference |

| This compound | HIV-1 Protease Inhibition | 20-90 | [3][4] |

| Ganoderic acid β | HIV-1 Protease Inhibition | 20-90 | [4] |

| Lucidumol B | HIV-1 Protease Inhibition | 20-90 | [4] |

| Ganodermanondiol | HIV-1 Protease Inhibition | 20-90 | [4] |

| Ganodermanontriol | HIV-1 Protease Inhibition | 20-90 | [4] |

Key Signaling Pathways Modulated by this compound and Its Derivatives

The diverse biological effects of GAA and its derivatives are attributed to their ability to modulate multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutic agents.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation.[9][10][11][12] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. This compound has been shown to modulate this pathway.

Caption: JAK/STAT signaling pathway and inhibition by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory and immune responses.[13][14][15][16][17] Its aberrant activation is associated with chronic inflammatory diseases and cancer. This compound and its derivatives can inhibit this pathway.

Caption: NF-κB signaling pathway and its inhibition.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival.[18][19][20][21][22] Its overactivation is a common feature in many cancers.

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.

p53-MDM2 Signaling Pathway

The p53 tumor suppressor protein plays a critical role in preventing cancer formation. Its activity is tightly regulated by the oncoprotein MDM2.[23][24][25][26][27][28] The disruption of the p53-MDM2 interaction is a promising strategy for cancer therapy.

Caption: The p53-MDM2 regulatory loop and its disruption.

Detailed Experimental Protocols

This section provides standardized methodologies for key in vitro assays used to evaluate the biological activities of this compound and its derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[29][30][31][32][33] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Caption: Workflow of the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for NF-κB Pathway Activation

Western blotting is a widely used technique to detect specific proteins in a sample.[6][7][34][35] This protocol describes the analysis of key proteins in the NF-κB pathway, such as p65 and IκBα, to assess the effect of this compound.

Workflow for Western Blot Analysis

Caption: General workflow for Western blot analysis.

Protocol:

-

Cell Lysis: After treatment with this compound and/or an inflammatory stimulus, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound and its derivatives represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects, are underpinned by their ability to modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the current knowledge, offering valuable data, detailed protocols, and visual representations of the underlying molecular mechanisms. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to translate these promising preclinical findings into novel therapeutic interventions for a range of human diseases.

References

- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | HIV Protease | TargetMol [targetmol.com]

- 4. This compound | CAS:98665-21-5 | Manufacturer ChemFaces [chemfaces.com]

- 5. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Antiperoxidative, anti-inflammatory, and antimutagenic activities of ethanol extract of the mycelium of Ganoderma lucidum occurring in South India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 10. cusabio.com [cusabio.com]

- 11. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

- 16. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]

- 17. NF-kB pathway overview | Abcam [abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 21. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 25. MDM2 E3 ligase activity is essential for p53 regulation and cell cycle integrity | PLOS Genetics [journals.plos.org]

- 26. Evolution of the p53-MDM2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The p53-MDM2/MDMX axis – A chemotype perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Global analysis of p53-regulated transcription identifies its direct targets and unexpected regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. texaschildrens.org [texaschildrens.org]

- 31. MTT assay protocol | Abcam [abcam.com]

- 32. cyrusbio.com.tw [cyrusbio.com.tw]

- 33. MTT Assay Protocol | PDF [scribd.com]

- 34. researchgate.net [researchgate.net]

- 35. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Ganolucidic Acid A: A Technical Guide to In Vitro Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganolucidic acid A (GAA), a highly oxygenated lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in pharmacological research.[1][2][3] Possessing a range of bioactive properties, GAA has been extensively studied for its anti-tumor, anti-inflammatory, and neuroprotective effects.[2][3][4] This technical guide provides an in-depth overview of the molecular mechanisms underlying GAA's therapeutic potential, focusing on its modulation of key intracellular signaling pathways in vitro. It consolidates quantitative data, details essential experimental protocols, and visualizes the complex signaling networks to support further research and development.

Core Signaling Pathways Modulated by this compound

GAA exerts its biological effects by targeting multiple, often interconnected, signaling cascades. Its action is primarily characterized by the inhibition of pro-inflammatory and pro-survival pathways, alongside the activation of apoptotic processes in cancer cells.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and plays a critical role in cancer cell proliferation, survival, and invasion.[5][6] GAA has been consistently shown to be a potent inhibitor of this pathway.[7][8][9] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like lipopolysaccharide (LPS) or pro-inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to activate target gene expression.[5]

GAA intervenes by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[7][10] This inhibitory action leads to the downregulation of NF-κB target genes, including those for pro-inflammatory cytokines (TNF-α, IL-6), matrix metalloproteinases (MMPs), and urokinase-type plasminogen activator (uPA), which are crucial for inflammation and cancer metastasis.[4][5][9]

References

- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation [mdpi.com]

- 3. Effects of Ganoderic acid Me on inhibiting multidrug resistance and inducing apoptosis in multidrug resistant colon can… [ouci.dntb.gov.ua]

- 4. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academy.miloa.eu [academy.miloa.eu]

- 7. In vitro effects of Ganoderic acid A on NF-κB-mediated inflammatory response in caerulein-stimulated pancreatic acinar cells [signavitae.com]

- 8. researchgate.net [researchgate.net]

- 9. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oss.signavitae.com [oss.signavitae.com]

The Pharmacological Potential of Ganolucidic Acid A in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganolucidic acid A (GAA), a prominent tetracyclic triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the pharmacological potential of GAA in the context of inflammatory diseases. It elucidates the molecular mechanisms underlying its anti-inflammatory effects, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes key signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating further investigation into GAA as a promising therapeutic agent for a range of inflammatory conditions.

Introduction

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated[1][2]. This compound (GAA), one of the most abundant and extensively studied triterpenoids from Ganoderma lucidum, has demonstrated significant therapeutic potential in mitigating inflammatory responses[1][3][4]. Modern pharmacological studies have highlighted its broad effects on various conditions, including inflammatory diseases, by modulating key signaling pathways and reducing the production of pro-inflammatory mediators[3]. This guide synthesizes the current understanding of GAA's anti-inflammatory capabilities, offering a technical resource for the scientific community.

Molecular Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several critical intracellular signaling cascades. The primary pathways implicated in its mechanism of action include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the Toll-like Receptor 4 (TLR4)/NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes[5]. GAA has been shown to be a potent inhibitor of this pathway. It prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcriptional activation of pro-inflammatory genes[5][6][7]. This inhibitory action leads to a downstream reduction in the expression of inflammatory cytokines and enzymes[5].

Modulation of MAPK and JAK/STAT Signaling Pathways

GAA also influences other significant inflammatory pathways. It has been shown to downregulate the Ras/MAPK signaling pathway in a dose-dependent manner[1]. The MAPK pathway, which includes ERK1/2, JNK, and p38, plays a crucial role in the production of inflammatory mediators, and its partial suppression by ganoderic acids contributes to their anti-inflammatory effects[8]. Furthermore, GAA has demonstrated a therapeutic effect in a collagen-induced arthritis rat model by modulating the JAK3/STAT3 signaling pathway[1].

Inhibition of the TLR4/NLRP3 Inflammasome

Recent studies have revealed that GAA can mitigate intervertebral disc degeneration by inhibiting the TLR4/NLRP3 signaling axis, which suppresses apoptosis, oxidative stress, and inflammatory responses[1]. GAA has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18[1][9].

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the available data on its inhibitory effects on key inflammatory mediators.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines by this compound

| Cytokine | Cell Line | Stimulus | GAA Concentration | % Inhibition / Effect | Reference |

| TNF-α | Primary mouse microglia | LPS | 50 µg/mL | ~22% reduction in release | [10] |

| TNF-α | BV2 microglia | LPS | Not specified | Significant inhibition | [11] |

| TNF-α | Human NP cells | IL-1β | 6.25, 12.5, 25 µM | Significant inhibition | [3] |

| IL-6 | Primary mouse microglia | LPS | 50 µg/mL | ~32% reduction in release | [10] |

| IL-6 | BV2 microglia | LPS | Not specified | Significant inhibition | [11] |

| IL-6 | Human NP cells | IL-1β | 6.25, 12.5, 25 µM | Significant inhibition | [3] |

| IL-1β | Primary mouse microglia | LPS | 50 µg/mL | ~30% reduction in release | [10] |

| IL-1β | BV2 microglia | LPS | Not specified | Significant inhibition | [11] |

Table 2: In Vitro Inhibition of Inflammatory Enzymes and Mediators by this compound

| Target | Cell Line | Stimulus | GAA Concentration | Effect | Reference |

| iNOS | Human NP cells | IL-1β | 6.25, 12.5, 25 µM | Suppression of production | [3] |

| COX-2 | Human NP cells | IL-1β | 6.25, 12.5, 25 µM | Suppression of production | [3] |

| NO | Human NP cells | IL-1β | 6.25, 12.5, 25 µM | Suppression of production | [3] |

| PGE2 | Human NP cells | IL-1β | 6.25, 12.5, 25 µM | Suppression of production | [3] |

| MMP-3 | Human NP cells | IL-1β | Not specified | Alleviated IL-1β-induced levels | [3] |

| MMP-13 | Human NP cells | IL-1β | Not specified | Alleviated IL-1β-induced levels | [3] |

Table 3: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Disease | GAA Dosage | Observed Effects | Reference |

| Polyarthritic mice | Rheumatoid Arthritis | 20 mg/kg and 40 mg/kg | Reduced serum IL-6, TNF-α, and NF-κB; reduced joint damage and arthritis scores. | [12][13] |

| Collagen-induced arthritis rats | Arthritis | Not specified | Significant therapeutic effect on tarsal joint inflammation. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory potential of this compound.

In Vitro Anti-inflammatory Assay in Macrophages (RAW 264.7)

This protocol outlines the general procedure for assessing the anti-inflammatory effects of GAA on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no GAA) and a negative control (no LPS).

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant.

-

Mix with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis for NF-κB Pathway Proteins

This protocol describes the methodology for analyzing the effect of GAA on key proteins in the NF-κB pathway.

-

Cell Treatment and Lysis: Treat cells (e.g., RAW 264.7 or human NP cells) with GAA and/or an inflammatory stimulus (LPS or IL-1β). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, and IκBα overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Collagen-Induced Arthritis (CIA) in a Rat Model

This protocol details the induction of arthritis in rats and subsequent treatment with GAA.

-

Animals: Use susceptible rat strains such as Wistar or Lewis rats.

-

Induction of Arthritis:

-

This compound Treatment:

-

Once arthritis is established (typically around day 21-28), administer GAA orally via gavage at appropriate doses (e.g., 20 and 40 mg/kg daily)[13]. A vehicle control group should be included.

-

-

Assessment of Arthritis:

-

Monitor clinical signs of arthritis, including paw swelling (measured with a caliper), erythema, and joint stiffness, and assign an arthritis score.

-

Measure body weight regularly.

-

-

Biochemical and Histological Analysis:

-

At the end of the treatment period, collect blood samples to measure serum levels of inflammatory cytokines (TNF-α, IL-6) and NF-κB by ELISA.

-

Harvest the joints for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.

-

Conclusion

This compound exhibits significant and multifaceted anti-inflammatory potential, making it a compelling candidate for the development of novel therapeutics for a variety of inflammatory diseases. Its ability to modulate key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, underscores its broad-spectrum activity. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the precise mechanisms of action and clinical applications of GAA. Future studies should focus on elucidating more specific quantitative measures of its activity, such as IC50 values across a wider range of inflammatory targets, and on well-designed clinical trials to translate the promising preclinical findings into tangible therapeutic benefits for patients suffering from chronic inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Ganoderic Acid A Attenuates IL-1β-Induced Inflammation in Human Nucleus Pulposus Cells Through Inhibiting the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chondrex.com [chondrex.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Food-Related Compounds That Modulate Expression of Inducible Nitric Oxide Synthase May Act as Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ganoderic Acid A alleviates the degeneration of intervertebral disc via suppressing the activation of TLR4/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of different doses of Ganoderic Acid A on nociceptive behaviour and inflammatory parameters in polyarthritic mice rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Ganolucidic acid A as a potential therapeutic agent for neurodegenerative diseases

An In-depth Technical Guide to Ganolucidic Acid A: A Potential Therapeutic Agent for Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Current therapeutic options are limited, creating an urgent need for novel multi-target agents. This compound (GAA), a prominent triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, has emerged as a promising neuroprotective candidate. Accumulating evidence from in vitro and in vivo studies demonstrates its multifaceted pharmacological effects, including anti-inflammatory, antioxidant, anti-apoptotic, and anti-protein aggregation activities. This technical guide provides a comprehensive overview of the current research on GAA, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the complex signaling pathways involved in its neuroprotective effects.

Introduction to this compound

This compound (GAA) is a highly oxygenated tetracyclic triterpenoid compound isolated from Ganoderma lucidum, a mushroom with a long history in traditional Asian medicine for promoting health and longevity.[1][2] Modern pharmacological studies have validated many of its historical uses, revealing a broad spectrum of biological activities, including anti-tumor, hepatoprotective, and immunomodulatory effects.[2][3] Recently, significant attention has been directed towards its potential in treating neurological disorders.[1][4] GAA's ability to cross the blood-brain barrier and modulate multiple pathological pathways makes it a compelling candidate for the development of novel therapies for complex neurodegenerative diseases.[5]

Mechanisms of Action in Neurodegenerative Diseases

GAA exerts its neuroprotective effects through a variety of interconnected mechanisms that target the core pathological hallmarks of neurodegenerative diseases, such as protein misfolding, oxidative stress, and neuroinflammation.

Alzheimer's Disease (AD)

In the context of Alzheimer's disease, GAA has been shown to interfere with the primary pathogenic cascades involving amyloid-beta (Aβ) and tau protein.

-

Promotion of Amyloid-β Clearance: GAA facilitates the clearance of Aβ, a key component of the amyloid plaques found in AD brains.[6] It stimulates autophagy in microglial cells, the brain's resident immune cells, thereby enhancing the degradation of intracellular Aβ42.[6][7] This process is mediated through the activation of the Axl receptor tyrosine kinase and its downstream effector, RAC/CDC42-activated kinase 1 (Pak1).[6][8]

-

Inhibition of Tau Hyperphosphorylation: The hyperphosphorylation of tau protein leads to the formation of neurofibrillary tangles (NFTs), another hallmark of AD.[9] GAA has been found to reduce tau hyperphosphorylation by inhibiting the activity of Glycogen Synthase Kinase-3β (GSK-3β), a key kinase involved in this pathological process.[9]

-

Anti-Ferroptosis Activity: Ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation, is implicated in AD pathogenesis.[10] GAA protects against neuronal loss by inhibiting ferroptosis. It achieves this by activating the NRF2/SLC7A11/GPX4 signaling pathway, which enhances cellular antioxidant capacity.[10]

-

Modulation of Neuroinflammation: Neuroinflammation, driven by activated microglia, contributes significantly to neuronal damage in AD.[11] GAA exhibits potent anti-inflammatory effects by activating the farnesoid X receptor (FXR) in microglia, which suppresses the release of pro-inflammatory cytokines.[3][11] It also helps to regulate the balance of the Th17/Tregs immune axis, further alleviating neuroinflammation.[12]

Parkinson's Disease (PD)

GAA also shows significant therapeutic potential for Parkinson's disease, primarily by protecting dopaminergic neurons, the cell type progressively lost in this disorder.

-

Inhibition of Ferritinophagy and Ferroptosis: In PD models, GAA mitigates the ferroptosis of dopaminergic neurons.[13] It works by inhibiting NCOA4-mediated ferritinophagy, a process that degrades the iron-storage protein ferritin, leading to an excess of intracellular iron and subsequent oxidative stress.[13][14]

-

Targeting LRRK2: Computational studies have identified Leucine-rich repeat kinase 2 (LRRK2) as a promising target for GAA.[15][16] Mutations in the LRRK2 gene are a significant cause of familial PD, making it an important therapeutic target. Molecular dynamics and docking simulations suggest that GAA is a promising compound for targeting LRRK2.[15][16]

-

Suppression of Microglial Activation: GAA protects dopaminergic neurons by inhibiting the activation of microglia, thereby reducing the release of neurotoxic inflammatory mediators.[15]

General Neuroprotective Mechanisms

Beyond disease-specific pathways, GAA possesses broad neuroprotective properties.

-

Antioxidant and Anti-Apoptotic Effects: GAA enhances the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and protects mitochondrial membrane potential, which helps to reduce oxidative stress and inhibit apoptosis in neurons.[17] It modulates the expression of key apoptosis-related proteins, such as increasing Bcl-2 and decreasing Bax and cleaved caspase-3.[1]

-

Protection Against Nitric Oxide (NO) Stress: Excessive nitric oxide production contributes to neuronal damage. GAA protects neural cells from NO-induced stress, a mechanism that involves the stimulation of β-adrenergic receptors.[18]

Quantitative Data Summary